molecular formula C13H12O4 B3321571 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid CAS No. 13587-70-7

2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid

Cat. No.: B3321571
CAS No.: 13587-70-7
M. Wt: 232.23 g/mol
InChI Key: MAHPIJDPKFYPDB-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid is an organic compound belonging to the class of naphthalenes. This compound features a methoxy group, a keto function, and an acetic acid moiety, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid typically involves starting materials such as methoxybenzaldehyde and naphthaldehyde. Key steps in the synthetic route include condensation reactions followed by oxidation processes to introduce the desired functional groups under controlled conditions.

Industrial Production Methods: : While specific industrial methods may vary, large-scale production likely follows similar principles with optimization for yield and purity. Advanced techniques such as catalytic hydrogenation and high-temperature reactions may be employed to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy and keto groups can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions may target the keto group, converting it to a hydroxyl group under mild conditions using reducing agents like sodium borohydride.

  • Substitution: : The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens, nitric acid, or sulfuric acid in controlled conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated or nitrated naphthalenes.

Scientific Research Applications

Chemistry: : The compound serves as a valuable intermediate in organic synthesis, enabling the creation of various derivatives for further chemical studies.

Biology: : Its structural analogs are often explored for potential bioactivity, such as enzyme inhibition or receptor binding, providing insights into biological mechanisms.

Medicine: : Research into the compound's pharmacological properties may reveal potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.

Industry: : In industrial settings, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals with unique properties.

Mechanism of Action

Molecular Targets and Pathways: : The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological processes, influencing pathways like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Unique Characteristics: : Compared to other naphthalene derivatives, 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid possesses unique functional groups that confer distinct reactivity and potential bioactivity.

Similar Compounds

  • 1-Methoxy-2-naphthaldehyde: Similar naphthalene ring structure with a methoxy group.

  • 6-Methoxy-2-naphthaldehyde: Shares methoxy and naphthalene components.

  • 3,4-Dihydronaphthalene-2-carboxylic acid: Comparable in core structure with variations in functional groups.

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Properties

IUPAC Name

2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPIJDPKFYPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164675
Record name 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13587-70-7
Record name 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13587-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glyoxalic acid (30 mL, 303 mmol) and water (14 mL) were added to a stirred solution of 6-methoxy tetralone (25 g, 141 mmol) in diglyme (50 mL) followed by sulphuric acid (6.5 mL, 35 mmol). The reaction mixture was heated to 85° C. overnight. The reaction mixture was cooled to 0° C., and resulting solids were filtered off and washed with water (3×25 mL), dried under reduced pressure to afford title compound (28 g, 85%) as solid. 1H NMR (300 MHz, DMSO-d6): δ 12.9 (bs, 1H), 7.9 (d, J=8.4 Hz, 1H), 7.0 (m, 2H), 6.6 (s, 1H), 3.8 (s, 3H), 3.3 (m, 2H), 3.0 (m, 2H). ESI-MS m/z: 233 (M+H)+.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
Reactant of Route 2
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
Reactant of Route 3
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid

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